
Sanggenon C
Übersicht
Beschreibung
Sanggenone C is a natural product found in Morus mongolica and Morus alba . It is a flavonoid with diverse biological activities .
Molecular Structure Analysis
The molecular formula of Sanggenone C is C40H36O12 . The IUPAC name is 2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-1benzofuro[3,2-b]chromen-11-one .Chemical Reactions Analysis
Sanggenone C has been found to inhibit certain reactions. For instance, it inhibits the reaction where oxygen deficiency results in decreased expression of BCL2 protein . It also inhibits the reaction where oxygen deficiency results in increased cleavage of CASP3 protein .Physical And Chemical Properties Analysis
Sanggenone C has a molecular weight of 708.7 g/mol . It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 12 . Its topological polar surface area is 214 Ų .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Sanggenon C zeigt signifikante antioxidative Eigenschaften. Es wurde gezeigt, dass es mesenchymale Stammzellen vor oxidativem Stress schützt, indem es mehrere Wege durchläuft, wie z. B. Elektronentransfer- und Eisen (Fe^2+)-Bindungsreaktionen . Diese antioxidativen Fähigkeiten sind entscheidend für die Reduzierung von oxidativem Schaden in Zellen, der ein häufiger Weg für verschiedene chronische Krankheiten ist.
Neuroprotektion
Studien haben gezeigt, dass this compound zerebrale Ischämie-Reperfusionsschäden lindern kann, indem es Entzündungen und oxidativen Stress durch die Regulierung der RhoA-ROCK-Signalgebung hemmt . Dieser neuroprotektive Effekt legt nahe, dass this compound ein potenzielles Therapeutikum für Schlaganfall und andere neurodegenerative Erkrankungen sein könnte.
Herz-Kreislauf-Schutz
Es wurde festgestellt, dass this compound vor Hypoxie-bedingten Schäden an Kardiomyozyten schützt, indem es die Autophagie erhöht . Es reduziert die Expression von pro-inflammatorischen Zytokinen und der Produktion reaktiver Sauerstoffspezies, erhöht den Aktivierungsgrad der AMP-aktivierten Proteinkinase (AMPK) und unterdrückt die Phosphorylierung des Mechanistischen Ziels von Rapamycin (mTOR).
Antidiabetische Aktivität
Im Kontext der Diabetesbehandlung hat this compound vielversprechende Ergebnisse bei der Linderung von Insulinresistenz in HepG2-Zellen gezeigt. Es verbessert die Glukoseaufnahme und senkt die Lipidakkumulation, was auf eine mögliche Strategie zur Überwindung von Insulinresistenz durch die Aktivierung des AMPK-Signalwegs hindeutet .
Antimikrobielle Aktivität
This compound besitzt antimikrobielle Eigenschaften, einschließlich Aktivitäten gegen Bakterien und Viren. Dies macht es zu einer wertvollen Verbindung für die Forschung zur Entwicklung neuer antimikrobieller Mittel .
Enzyminhibition
Die Verbindung soll verschiedene Enzyme hemmen, darunter induzierbare Stickstoffoxidsynthase (iNOS) und Calcineurin/NFAT2, die an Entzündungs- und Stressantwortwegen beteiligt sind. Durch die Hemmung dieser Enzyme kann this compound entzündungshemmende Wirkungen entfalten und möglicherweise vor Erkrankungen wie Herzhypertrophie und Fibrose schützen .
Wirkmechanismus
Sanggenon C, also known as Sanggenone C, is a natural flavonoid extracted from Cortex Mori (Sang Bai Pi). It has been reported to possess anti-inflammatory and antioxidant properties .
Target of Action
this compound primarily targets the RhoA-ROCK signaling pathway , the calcineurin/NFAT2 pathway , and the ERK signaling pathway . These pathways play crucial roles in inflammation, oxidative stress, and apoptosis.
Mode of Action
this compound interacts with its targets by inhibiting their activity. It downregulates the expression of RhoA/ROCK signaling-related proteins , suppresses the calcineurin/NFAT2 pathway , and blocks the ERK signaling pathway . These interactions result in a reduction of inflammation, oxidative stress, and cell apoptosis.
Biochemical Pathways
The RhoA-ROCK, calcineurin/NFAT2, and ERK signaling pathways are the primary biochemical pathways affected by this compound. By inhibiting these pathways, this compound reduces inflammation and oxidative stress, and induces apoptosis .
Pharmacokinetics
It is known that this compound is administered intragastrically in animal models
Result of Action
this compound’s action results in significant amelioration of neurologic impairment, brain edema, and cerebral infarction post middle cerebral artery occlusion-reperfusion in rats . It also inhibits the formation and function of osteoclasts . Furthermore, it has been found to inhibit TNF-alpha and IL-1beta induced adhesion of polymorphonuclear leukocyte to human synovial cells .
Action Environment
The action of this compound can be influenced by environmental factors such as hypoxia . In hypoxic conditions, this compound has been reported to possess anti-inflammatory and antioxidant properties . .
Safety and Hazards
When handling Sanggenone C, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Sanggenone C has shown promise in various areas of research. For instance, it has been found to suppress the growth of tumor xenografts in nude mice without obvious side effects to the vital organs of animals . This suggests that Sanggenone C could be a novel therapeutic strategy for gastric cancer treatment .
Eigenschaften
IUPAC Name |
2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39?,40?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETHJOZXBVWLLM-QAHMVTMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230468 | |
| Record name | Sanggenone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80651-76-9 | |
| Record name | Sanggenone C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080651769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sanggenone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




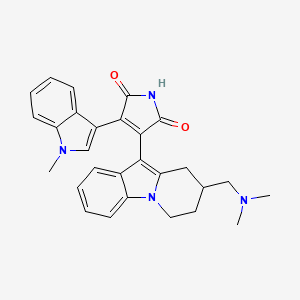
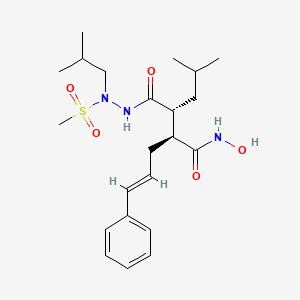

![2-[2-(Tert-butylamino)-1-hydroxyethyl]-7-ethyl-1-benzofuran-4-ol](/img/structure/B1680680.png)
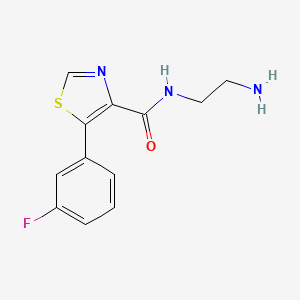
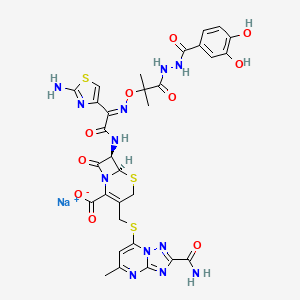
![4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid](/img/structure/B1680685.png)

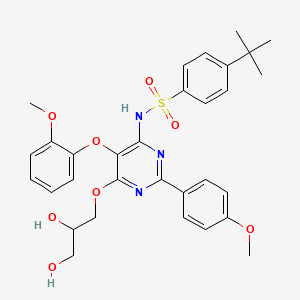
![3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680691.png)
![3-bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine](/img/structure/B1680693.png)
![4-{3-[6-(3-5-Benzo[1,3]dioxolyl-5-thiophen-3-ylphenoxy)hexyl]-2-(2-carboxyethyl)phenoxy}butyric Acid](/img/structure/B1680695.png)
![1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol](/img/structure/B1680697.png)